
1-(4-氟苄基)-3-(2-羟基-2-甲基-4-(甲硫基)丁基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" is a urea derivative that is likely to possess biological activity given the known activities of similar compounds. Urea derivatives have been studied for their potential as inhibitors of various biological pathways, such as the fatty acid biosynthesis pathway in bacteria. For instance, urea derivatives synthesized from o-hydroxybenzylamines and phenylisocyanate have shown strong antibacterial activity and have been identified as potent inhibitors of the enzyme FabH in Escherichia coli, which is crucial for the initiation of fatty acid biosynthesis .
Synthesis Analysis
While the specific synthesis of "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" is not detailed in the provided papers, the synthesis of related urea derivatives involves the reaction of o-hydroxybenzylamines with phenylisocyanate. These compounds are then fully characterized by spectroscopic methods and elemental analysis . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate precursors and characterization techniques.
Molecular Structure Analysis
The molecular structure of urea derivatives is significant in determining their biological activity. The presence of a fluorobenzyl group, as seen in the compound of interest, could potentially influence the compound's reactivity and interaction with biological targets. In related compounds, the substitution of halogens such as bromine and chlorine on the benzyl group has been shown to enhance the inhibitory activity against the FabH enzyme . Therefore, the fluorine substitution in "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" may also play a crucial role in its biological function.
Chemical Reactions Analysis
The metabolic fate of fluorobenzyl alcohols in rats has been studied, revealing that major metabolites in urine correspond to glycine conjugates of benzoic acids, with a small proportion being N-acetylcysteinyl conjugates . This indicates that fluorobenzyl-containing compounds, such as the one under analysis, may undergo metabolic transformations leading to the formation of various metabolites, which could include reactive intermediates like sulphate esters during metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" can be inferred from related studies. For example, the reactivity of urinary amino acids with 1-fluoro-2,4-dinitrobenzene to form dinitro-phenylamine derivatives indicates that fluorobenzyl groups can participate in electrophilic aromatic substitution reactions . This suggests that the fluorobenzyl moiety in the compound of interest may also be reactive towards nucleophiles. Additionally, the solubilization and spectrophotometric measurement of the resulting compounds provide a method for their quantitation , which could be applicable for the analysis of the physical and chemical properties of the compound .
科学研究应用
化学合成和表征
1-(4-氟苄基)-3-(2-羟基-2-甲基-4-(甲硫基)丁基)脲,虽然在搜索的文献中没有直接提到,但属于以氟苄基和脲官能团为特征的化合物领域。相关领域的研究所集中于类似化合物的合成和表征,突出了脲衍生物在科学研究中的重要性。例如,研究探讨了在酸性条件下尿素与羟甲基苯酚的共缩合,强调了尿素衍生物的反应性和潜在聚合途径 (Tomita & Hse, 1992)。此外,氘标记尿素衍生物的合成展示了这些化合物在药代动力学和药物分析中的重要性,强调了它们作为分析方法的内标的实用性 (Liang et al., 2020)。
生物和药理学研究
研究还深入探讨了识别含有尿素官能团的化合物中对生物活性至关重要的结构特征。例如,对六氢-恶唑并[3,4-a]吡嗪-3-酮的研究表明,特定的尿素取代基可以显着增强对神经肽 S 的拮抗活性,表明具有开发靶向疗法的潜力 (Zhang et al., 2008)。此外,通过锂化尿素的立体定向分子内亲电芳基化探索二芳基甲胺进一步例证了尿素衍生物的合成多功能性和潜在的药理学应用 (Clayden et al., 2007)。
环境和分析化学
尿素衍生物还在环境化学和分析方法中发挥作用。尿素/硫脲衍生物的合成和生物信息学研究以抗氧化活性为重点,突出了它们的环境相关性和潜在的治疗应用 (Kollu et al., 2021)。此外,开发氟-18 标记的尿素衍生物作为血管生成分子成像剂,强调了这些化合物在诊断和治疗研究中的重要性 (Mäding et al., 2006)。
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c1-14(19,7-8-20-2)10-17-13(18)16-9-11-3-5-12(15)6-4-11/h3-6,19H,7-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGOKSMDXOPFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCC1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

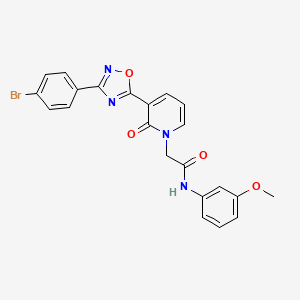

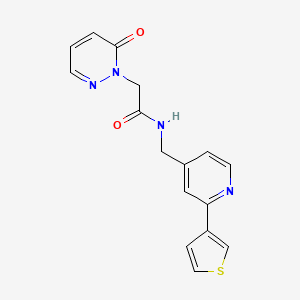
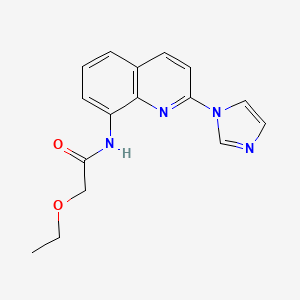
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)
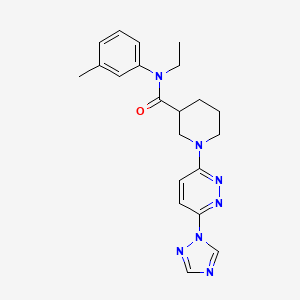

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

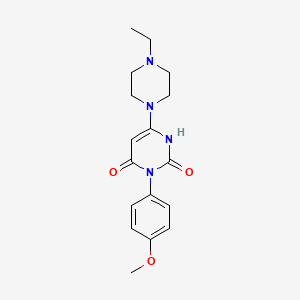
![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)